molecular formula C10H19N3O3 B048270 Tert-butyl 3-carbamoylpiperazine-1-carboxylate CAS No. 112257-24-6

Tert-butyl 3-carbamoylpiperazine-1-carboxylate

Cat. No. B048270
M. Wt: 229.28 g/mol
InChI Key: RNNSDOSONODDLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic reagents to form intermediates, which are then further reacted to achieve the desired product. For example, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of novel inhibitors, demonstrates a series of reactions starting from 4-methylpyridinium, followed by SN2 substitution, reduction, oxidation, and finally acylation to obtain the target compound (Chen Xin-zhi, 2011).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's properties and reactivity. For instance, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using single crystal X-ray diffraction analysis, providing detailed insights into its crystallographic parameters (T. Moriguchi et al., 2014).

Chemical Reactions and Properties

Chemical reactivity and properties are influenced by the functional groups and molecular structure. For compounds similar to tert-butyl 3-carbamoylpiperazine-1-carboxylate, reactions such as intramolecular hydrogen bonding play a significant role in stabilizing their structure, as seen in the synthesis and characterization of various derivatives (N. Çolak et al., 2021).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are essential for compound manipulation and application. While specific data on tert-butyl 3-carbamoylpiperazine-1-carboxylate is scarce, studies on similar compounds provide insights into how structural features affect these properties.

Chemical Properties Analysis

The chemical properties of a compound, including its reactivity with various reagents, stability under different conditions, and potential for further functionalization, are key to its application in synthesis pathways. For example, the use of tert-butyl carbazate in the synthesis of (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate demonstrates its versatility as a building block for more complex molecules (Muzzaffar A Bhat et al., 2019).

Scientific Research Applications

Metal-Free C3-Alkoxycarbonylation

Tert-butyl 3-carbamoylpiperazine-1-carboxylate has been utilized in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, serving as a key component in the synthesis of quinoxaline-3-carboxylates and analogs. These compounds are significant in bioactive natural products and synthetic drugs. The process involves a metal- and base-free condition, using tert-butyl carbazate as the coupling reagent (Xie et al., 2019).

Preparation and Diels-Alder Reaction

This chemical is integral in the preparation and Diels-Alder reaction of 2-amido substituted furans. It's used to create tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound significant in organic synthesis and chemical reactions like alkylation and annulation (Padwa et al., 2003).

Novel Carboxylic Acid Derivatives

It has been synthesized into novel carboxylic acid derivatives, like 5-(tert-butylamino)-5-oxopentanoic acid, by reacting glutaric anhydride with tert-butyl­amine. These derivatives are notable for their hydrogen bonding patterns in crystal structures (Takahashi et al., 2004).

Fluorous Synthesis

Fluorinated analogs of tert-butyl alcohol, including derivatives of tert-butyl 3-carbamoylpiperazine-1-carboxylate, have been explored as novel protecting groups in fluorous synthesis. These are used for protecting and immobilizing medium-size nonpolar carboxylic acids in a fluorous phase (Pardo et al., 2001).

Synthesis of Chiral Auxiliaries

This compound has been used in the synthesis of chiral auxiliaries like tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. These auxiliaries are vital in asymmetric synthesis and have been employed in dipeptide synthesis and the preparation of enantiomerically pure compounds (Studer et al., 1995).

Mild and Efficient One-Pot Curtius Rearrangement

It has been involved in the formation of tert-butyl carbamates through a one-pot Curtius rearrangement process. This method is notable for its mild conditions and compatibility with a variety of substrates, including malonate derivatives (Lebel & Leogane, 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

tert-butyl 3-carbamoylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNSDOSONODDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453066
Record name Tert-butyl 3-carbamoylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-carbamoylpiperazine-1-carboxylate

CAS RN

112257-24-6
Record name Tert-butyl 3-carbamoylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.0 g, 3.03 mmol) was suspended in THF (5 mL) and pyridine (0.36 mL), DMF (0.1 mL) was added, followed by thionyl chloride (0.23 mL, 3.03 mmol). The reaction mixture was stirred at 40° C. for 4 h and then concentrated under reduced pressure. The crude product was dissolved in CH2Cl2 and transferred to a sealed tube. A saturated solution of ammonia in dioxane (10 mL) was added to the compound and the resulting reaction mixture was stirred at 40° C. for 2 h followed by room temperature stirring for 12 h. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in 1.5 N HCl. The aqueous layer was washed with diethyl ether and then basified with 1N sodium hydroxide solution. The organic product was extracted with CH2Cl2. The combined extracts were dried over anhydrous sodium sulfate, and concentrated under reduced pressure to get tert-butyl 3-carbamoylpiperazine-1-carboxylate (340 mg, yield 49%), which was carried through without further purification. 1H NMR (400 MHz, CDCl3) δ 6.70 (br s, 1H), 5.51 (br s, 1H), 4.06-4.03 (m, 1H), 3.77 (m, 1H), 3.37-3.33 (m, 1H), 3.11-2.95 (m, 3H), 2.81-2.76 (m, 1H), 1.47 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Four
Quantity
0.36 mL
Type
solvent
Reaction Step Four

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